Compound Description: D2AAK4 is a multi-target ligand that interacts with aminergic G protein-coupled receptors (GPCRs). Research indicates it exhibits an atypical antipsychotic profile, affecting amphetamine-induced hyperactivity, memory consolidation, and displaying anxiogenic properties. []
Relevance: While structurally distinct from 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, D2AAK4 shares the core structure of a piperidine ring substituted at the nitrogen atom with a propyl chain. This chain, in both compounds, further connects to an aromatic system, though the specific nature differs. This shared motif suggests both might interact with similar biological targets, though with varying affinity and effects. The presence of the benzimidazole group in D2AAK4 likely contributes to its distinct pharmacological profile compared to 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate. []
Compound Description: DL76 is recognized as a novel histamine H3 receptor antagonist. It has been investigated for its pharmacokinetic properties, including metabolic clearance, tissue distribution, and bioavailability. Studies using rat models indicate potential for extrahepatic metabolism and significant distribution into the brain and lungs. [, ]
Relevance: DL76 bears a strong structural resemblance to 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate. Both compounds share a piperidine ring substituted at the nitrogen atom by a propyl chain linked to a para-substituted phenoxy group. The key difference lies in the substituent on the phenoxy ring: a tert-butyl group in DL76 and an ethyl group in 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate. This close structural similarity suggests that both compounds likely interact with the histamine H3 receptor, although the difference in substituents could influence their binding affinities and pharmacological activities. [, ]
Compound Description: BF2.649 is classified as a non-imidazole inverse agonist/antagonist targeting the human histamine H3 receptor. Its pharmacological profile indicates potential for enhancing vigilance and cognition, with observed effects on sleep-wake cycles, cortical rhythms, and memory performance in preclinical models. []
Compound Description: This compound demonstrates a spasmolytic effect on smooth muscle, particularly in the guinea pig intestine. []
Relevance: Like S10, this compound shares the piperidine core but differs from 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate due to its 4-methylpiperazinepropyl substituent. The repeated occurrence of this motif, now with spasmolytic activity, further underscores the importance of N-substitution in dictating the pharmacological profile of piperidine-based compounds. []
Compound Description: Initially designed as a bitopic agonist for the M1 muscarinic acetylcholine receptor (mAChR), 77-LH-28-1 unexpectedly exhibited selectivity for the dopamine D4 receptor (D4R) and acted as a D4R antagonist. []
Relevance: 77-LH-28-1 highlights the complexity of designing selective ligands and the potential for unexpected receptor interactions. Though its tetrahydroquinolinone moiety differs substantially from the phenoxy group in 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, both share a propyl chain linking a piperidine ring to the aromatic system. This suggests that subtle changes in this linker region, or the aromatic system itself, could significantly alter receptor selectivity and functional effects. []
Compound Description: 3-PPP is a compound with a complex pharmacological profile. Initially proposed as a dopamine autoreceptor agonist, it was later found to bind with high affinity to sigma receptors, suggesting its involvement in the psychotomimetic effects of certain opioids. [, , , , , ]
Relevance: 3-PPP, while lacking the oxygen atom in the linker, shares with 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate the fundamental structure of an aromatic ring connected via a propyl chain to the nitrogen of a piperidine. This similarity, despite the different aromatic substituents, highlights the importance of this core structure for potential interaction with diverse targets, including dopamine receptors and sigma receptors. [, , , , , ]
(+)-[3H]SKF 10,047
Compound Description: (+)-[3H]SKF 10,047, a benzomorphan opioid, is recognized as a prototypical agonist for sigma receptors, particularly the sigma-1 subtype. [, , , , , ]
Relevance: Although structurally distinct from 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, (+)-[3H]SKF 10,047 is relevant due to its well-characterized interaction with sigma receptors. This highlights a potential target for compounds with a piperidine moiety, especially given that other piperidine derivatives have shown affinity for sigma receptors. [, , , , , ]
1-(3-Methoxypropyl)-4-piperidinamine
Compound Description: This compound serves as a precursor in the synthesis of Prucalopride, a drug used to treat chronic constipation. []
Relevance: The presence of a methoxypropyl substituent on the piperidine nitrogen in this compound, compared to the phenoxypropyl in 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, emphasizes how modifications to the length and nature of this substituent can lead to compounds with different therapeutic applications. []
1,3-Di(2-[5-3H]tolyl)guanidine ([3H]Tol2Gdn)
Compound Description: [3H]Tol2Gdn is a radiolabeled compound identified as a selective ligand for sigma receptors in the brain. Its binding profile and autoradiographic studies have been instrumental in characterizing these receptors. [, ]
Relevance: While structurally dissimilar to 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, [3H]Tol2Gdn's use in characterizing sigma receptors is noteworthy. Given that other compounds with a piperidine core have shown interactions with these receptors, [3H]Tol2Gdn could be a valuable tool to explore whether 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate or its analogs exhibit any sigma receptor affinity. [, ]
4-(Diarylmethyl)-1-[3-(aryloxy)propyl]piperidines
Compound Description: This group of compounds was synthesized and investigated for its calcium channel blocking and antihypertensive properties. Structure-activity studies within this series revealed that the presence of fluoro substituents on the aromatic rings enhanced potency. []
Relevance: The 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines share a significant structural similarity with 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, particularly the 1-[3-(aryloxy)propyl]piperidine moiety. The key difference lies in the substituent at the 4-position of the piperidine ring: a diarylmethyl group in the former and a hydrogen atom in the latter. This structural similarity, coupled with their reported calcium channel blocking activity, raises the possibility that 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate might also interact with calcium channels, albeit with potentially lower affinity due to the absence of a bulky substituent at the 4-position. []
Compound Description: This class of compounds, structurally similar to the previous group but possessing a hydroxyl group at the benzylic position, displayed antiallergy activity. The compound AHR-5333 (1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone) was particularly notable for its potency in the passive foot anaphylaxis assay, exceeding that of oxatomide and terfenadine. []
Relevance: Comparing the 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines to 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate reveals a consistent structural theme: the 1-[3-(aryloxy)propyl]piperidine unit. The key distinctions are the presence of a diarylhydroxymethyl group at the 4-position and the lack of a carbonyl group in 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate. Despite these differences, the shared structural features and the potent antiallergy activity of AHR-5333 raise the intriguing possibility that modifications to 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, particularly the introduction of substituents at the 4-position of the piperidine ring, could potentially lead to compounds with antiallergic properties. []
Compound Description: ReN-1869 is a novel, selective histamine H1 receptor antagonist. Preclinical studies have demonstrated its antinociceptive effects, specifically in reducing neuronal responses to noxious stimuli in models of inflammation and neuropathy. []
Relevance: Although structurally distinct from 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, ReN-1869 is relevant because it highlights the therapeutic potential of targeting histamine receptors for pain management. While ReN-1869 targets the H1 subtype, its antinociceptive effects might encourage the exploration of 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate's effects on pain pathways, given its structural similarity to known histamine receptor ligands. []
Compound Description: These compounds, classified as "dopamine stabilizers," exhibit an intriguing pharmacological profile by counteracting both dopamine deficiency and excess in vivo. Despite their low in vitro affinity for the dopamine D2 receptor, both (-)-OSU6162 and ACR16 demonstrated robust in vivo D2 receptor occupancy, antipsychotic-like effects, and a lower propensity for motor side effects compared to typical antipsychotics. []
Relevance: (-)-OSU6162 and ACR16 share the 1-propylpiperidine moiety with 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate. The distinct feature of (-)-OSU6162 and ACR16 is the direct attachment of the methanesulfonylphenyl group to the piperidine nitrogen, compared to the propoxy linker in 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate. Despite this difference, the shared piperidine ring and propyl substituent suggest that modifications to 1-[3-(3-ethylphenoxy)propyl]piperidine oxalate, such as exploring different linker lengths or introducing polar groups, could potentially influence its interaction with dopamine receptors or other neurotransmitter systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.